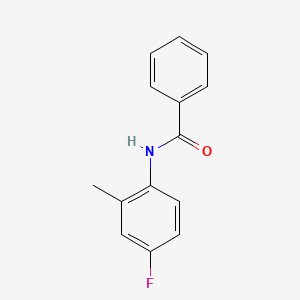

N-(4-fluoro-2-methylphenyl)benzamide

Beschreibung

N-(4-fluoro-2-methylphenyl)benzamide is a benzamide derivative characterized by a benzoyl group attached to a 4-fluoro-2-methyl-substituted aniline moiety. The compound’s structure includes a fluorine atom at the para position and a methyl group at the ortho position of the phenyl ring, which significantly influences its electronic and steric properties. The compound’s InChIKey is AQIGAFDFKFYOBV-UHFFFAOYSA-N, and its molecular formula is C₁₅H₁₄FNO .

Synthesis typically involves coupling benzoyl chloride with substituted anilines under basic conditions. For example, similar compounds like N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-B) were synthesized via reactions between benzoyl chloride and phenethylamine derivatives, yielding products confirmed by NMR and elemental analysis .

Eigenschaften

IUPAC Name |

N-(4-fluoro-2-methylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO/c1-10-9-12(15)7-8-13(10)16-14(17)11-5-3-2-4-6-11/h2-9H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLIIHTAATITOQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)NC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-2-methylphenyl)benzamide typically involves the reaction of 4-fluoro-2-methylaniline with benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-fluoro-2-methylaniline+benzoyl chloride→N-(4-fluoro-2-methylphenyl)benzamide+HCl

Industrial Production Methods

In an industrial setting, the production of N-(4-fluoro-2-methylphenyl)benzamide can be scaled up using similar reaction conditions. The process involves the use of large reactors and efficient mixing to ensure complete reaction. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-fluoro-2-methylphenyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Formation of amines.

Substitution: Formation of nitro or halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

N-(4-fluoro-2-methylphenyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-(4-fluoro-2-methylphenyl)benzamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary based on the specific biological context and the nature of the target.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Key Observations

Substituent Effects on Reactivity :

- Electron-withdrawing groups (e.g., nitro in N-(2-nitrophenyl)-4-bromo-benzamide ) reduce nucleophilicity of the aniline nitrogen, requiring harsher reaction conditions .

- Electron-donating groups (e.g., methyl in N-(4-fluoro-2-methylphenyl)benzamide ) enhance amide bond stability due to increased resonance effects .

Spectral Characteristics :

- IR Spectroscopy : C=O stretching in benzamides typically appears at 1663–1682 cm⁻¹ , while C=S (in thioamide analogs) absorbs at 1243–1258 cm⁻¹ .

- ¹H-NMR : Methyl groups in N-(4-fluoro-2-methylphenyl)benzamide resonate at δ 2.3–2.5 ppm , whereas aromatic protons show splitting patterns dependent on substituent positions .

Biological Activity: Mannich base derivatives (e.g., triazole-containing benzamides) exhibit moderate antifungal activity against Candida albicans, with MIC values ranging from 16–32 µg/mL .

Crystallographic Data: N-(2-nitrophenyl)-4-bromo-benzamide crystallizes in a monoclinic system with two molecules per asymmetric unit, stabilized by intermolecular hydrogen bonds (N–H···O) . 4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide features a planar thienylidene ring, with dihedral angles of 8.2° between benzamide and thiophene planes .

Data Tables

Table 1: Comparative Spectral Data

Biologische Aktivität

N-(4-fluoro-2-methylphenyl)benzamide, a compound belonging to the benzamide family, has garnered attention due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

Chemical Properties:

- Molecular Formula: C15H14FNO

- Molecular Weight: 241.28 g/mol

- IUPAC Name: N-(4-fluoro-2-methylphenyl)benzamide

The compound can be synthesized through an amidation reaction between 4-fluoro-2-methylbenzoic acid and an appropriate amine, typically using coupling reagents like EDC or DCC in organic solvents such as dichloromethane or tetrahydrofuran under controlled conditions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of N-(4-fluoro-2-methylphenyl)benzamide. Its derivatives have been tested against various cancer cell lines, showing significant inhibitory effects. For instance, compounds with similar structures demonstrated IC50 values in the range of 1.52 to 6.31 μM against MDA-MB-231 (triple-negative breast cancer) and MCF-7 (breast cancer) cell lines.

Table 1: Inhibitory Effects of Related Compounds on Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) | Selectivity Ratio |

|---|---|---|---|

| N-(4-fluoro-2-methylphenyl)benzamide | MDA-MB-231 | TBD | TBD |

| Compound A | MDA-MB-231 | 1.30 | 5.5 |

| Compound B | MCF-7 | 3.92 | 17.5 |

Note: TBD indicates that specific data for this compound is currently not available.

The mechanism by which N-(4-fluoro-2-methylphenyl)benzamide exerts its biological effects involves interactions with specific molecular targets. The presence of the fluorine atom enhances lipophilicity, potentially increasing membrane permeability and receptor binding affinity. Additionally, the amide group may play a crucial role in enzyme inhibition or receptor modulation.

Studies suggest that the compound may induce apoptosis in cancer cells, as evidenced by increased annexin V-FITC positive cells in treated groups compared to controls. Docking studies indicate favorable binding interactions with proteins involved in tumor growth regulation.

Case Studies

Several case studies have documented the effects of N-(4-fluoro-2-methylphenyl)benzamide and its derivatives:

- Anti-Proliferative Activity Study : A study evaluated various benzamide derivatives against breast cancer cell lines, revealing that certain derivatives exhibited IC50 values significantly lower than traditional chemotherapeutics, indicating a promising avenue for developing new anticancer agents .

- Enzyme Inhibition : Compounds structurally related to benzamides have shown potent inhibition against carbonic anhydrase IX (CA IX), an enzyme implicated in tumor progression and metastasis. Selective inhibition of CA IX over other isoforms was observed, highlighting potential for targeted cancer therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.